molecular formula C7H10N2O2 B1519168 diexo-3-Amino-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid amide CAS No. 885096-06-0

diexo-3-Amino-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid amide

Cat. No.: B1519168
CAS No.: 885096-06-0
M. Wt: 154.17 g/mol
InChI Key: TTWXSENPKHNTJG-UHFFFAOYSA-N
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Description

Diexo-3-Amino-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid amide: is a complex organic compound with a bicyclic structure containing nitrogen and oxygen atoms

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Studied for its potential biological activity, including enzyme inhibition or receptor binding.

  • Medicine: : Investigated for its therapeutic potential in drug development.

  • Industry: : Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diexo-3-Amino-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid amide typically involves multiple steps, starting with the formation of the bicyclic core followed by functional group modifications. Common synthetic routes include:

  • Ring-closing reactions: : Formation of the bicyclic structure through intramolecular cyclization reactions.

  • Amination reactions: : Introduction of the amino group using reagents like ammonia or primary amines.

  • Oxidation reactions: : Conversion of precursor molecules to introduce oxygen atoms into the structure.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Diexo-3-Amino-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid amide can undergo various chemical reactions, including:

  • Oxidation: : Conversion of functional groups to more oxidized forms.

  • Reduction: : Reduction of functional groups to simpler forms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide or potassium permanganate; conditions may include acidic or basic environments.

  • Reduction: : Reagents such as lithium aluminum hydride or sodium borohydride; typically performed under anhydrous conditions.

  • Substitution: : Various nucleophiles and electrophiles depending on the desired substitution; conditions vary based on the reactivity of the groups involved.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids, ketones, or aldehydes.

  • Reduction: : Formation of amines or alcohols.

  • Substitution: : Formation of different functional groups depending on the substituents used.

Mechanism of Action

The mechanism by which diexo-3-Amino-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid amide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through experimental studies.

Comparison with Similar Compounds

Diexo-3-Amino-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid amide can be compared to other similar compounds, such as:

  • Diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid: : Similar bicyclic structure but without the amide group.

  • Methyl diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylate: : Similar core structure with a methyl ester group instead of the carboxylic acid amide.

These compounds differ in their functional groups, which can lead to variations in their chemical properties and biological activities.

Properties

IUPAC Name

3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c8-6-4-2-1-3(11-4)5(6)7(9)10/h1-6H,8H2,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTWXSENPKHNTJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2C(C(C1O2)C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588774
Record name 3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885096-06-0
Record name 3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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